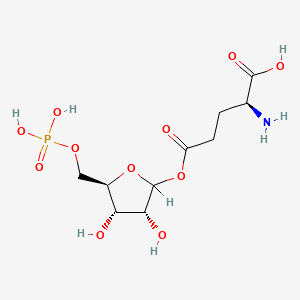
イマザピル
説明
Imazapyr is a non-selective herbicide used for the control of a broad range of weeds including terrestrial annual and perennial grasses and broadleaved herbs, woody species, and riparian and emergent aquatic species . It is part of the imidazolinone family of herbicides and has been used to research herbicidal resistances and biochemical pathways in an array of plants .
Synthesis Analysis
Imazapyr is a broad-spectrum herbicide in the imidazolinone family. Its primary use is as a post-emergence herbicide which is particularly effective on hard-to-control perennial grasses . The mode of action of imidazolinone herbicides is the inhibition of the enzyme acetohydroxy acid synthase (AHAS) which is a critical enzyme for the biosynthesis of branched chain amino acids necessary for cell growth and protein synthesis .
Molecular Structure Analysis
The molecular formula of Imazapyr is C13H15N3O3 . The molecular weight is 261.3 . The structure of Imazapyr includes an imidazolinone ring, which is crucial for its herbicidal activity .
Physical And Chemical Properties Analysis
Imazapyr is a dirty white/egg-shell white powder with a faint non-specific odour . Its melting point is 170.2–172.0 °C . Imazapyr decomposes prior to boiling . It has a vapour pressure of < 2.7 × 10–5 Pa at 45 °C . The solubility in water is 9.74 g/L in distilled water at 15 °C, 11.3 g/L in distilled water at 25 °C, and 13.5 g/L in distilled water at 35 °C .
科学的研究の応用
侵入性のあるスパルティナ・アルテルニフローラのマングローブ湿地における防除
イマザピルは、中国、特に中国南部のマングローブ湿地において、沿岸湿地生態系に深刻な被害をもたらしてきたスパルティナ・アルテルニフローラの侵入を制御するために使用されてきました . 張江口マングローブ湿地保護区で行われた研究では、イマザピルは散布区域内のマングローブ植物に副作用がないことが示されました . 最も高い防除効率(95.9%)は、イマザピルの特定の混合物によって得られました .
土壌細菌群集
同じ研究では、イマザピルが土壌細菌群集に与える影響も評価されました . その結果、さまざまな処理下での全体的な細菌群集に有意な差は見られませんでした . ただし、添加剤を含むサンプルの土壌細菌の多様性は、添加剤を含まないサンプルの土壌細菌の多様性よりも高くなっています .
広葉樹林分改善
トリクロピルとイマザピルの混合物は、広葉樹林分改善のためにトリクロピル単独よりも効果的であることがわかりました . 除草剤混合物は、トリクロピル単独よりも、ヒッコリー(カリア属)とサワーウッド(オキシデンドラム・アルボレウム)をより効果的に防除しました . その結果は、トリクロピルとイマザピルの混合物は、トリクロピル単独よりも優れた防除効果を発揮し、ラベルの推奨に従って使用した場合、広葉樹林分内の非標的樹種へのリスクは最小限であることを示しています .
土壌吸着
イマザピルの吸着特性は、土壌温度と水分との関係で研究されてきました . 土壌温度の上昇に伴い吸着が減少する一方で、時間とともに増加し、土壌水分が減少すると吸着が減少することがわかりました .
残留分析
さまざまな土壌中のイマザピルの残留量は、0.10〜0.59 mg/kgに減少しました . 研究では、土壌残留物は細菌に有意な影響を与えないことがわかりました .
さまざまな樹種の効力
イマザピルは、トリクロピルなどの他の除草剤では影響を受けない一部の樹種に効果的であることがわかっています . たとえば、トリクロピル単独で処理したヒッコリーの有意な割合は、トリクロピルとイマザピルの混合物で処理したヒッコリーが0%であったのに対し、処理後18か月後もまだ生きていました .
作用機序
Target of Action
Imazapyr is a non-selective herbicide that targets a broad range of weeds including terrestrial annual and perennial grasses, broadleaved herbs, woody species, and riparian and emergent aquatic species . The primary target of Imazapyr is the plant-specific enzyme acetohydroxyacid synthase (ALS) . This enzyme is crucial for the biosynthesis of three branched-chain amino acids (valine, leucine, and isoleucine) necessary for protein synthesis and cell growth .
Mode of Action
Imazapyr is absorbed quickly through plant tissue and can be taken up by roots . It is translocated in the xylem and phloem to the meristematic tissues, where it inhibits the enzyme ALS . By inhibiting this enzyme, Imazapyr disrupts protein synthesis and interferes with cell growth and DNA synthesis .
Biochemical Pathways
The inhibition of ALS by Imazapyr disrupts the production of the branched-chain amino acids valine, leucine, and isoleucine . These amino acids are essential for protein synthesis and cell growth. Therefore, the inhibition of ALS leads to a deficiency of these amino acids, disrupting protein synthesis and cell growth, ultimately leading to the death of the plant .
Pharmacokinetics
Imazapyr is a weak acid herbicide, and its chemical structure, which determines its environmental persistence and mobility, is influenced by environmental pH . In soils, Imazapyr is degraded primarily by microbial metabolism . The half-life of Imazapyr in soil ranges from one to five months . In aqueous solutions, Imazapyr may undergo photodegradation with a half-life of two days . Studies indicate Imazapyr is excreted by mammalian systems rapidly with no bioaccumulation .
Result of Action
The action of Imazapyr results in the inhibition of plant growth soon after treatment . The meristematic areas of the plant gradually become chlorotic and necrotic, followed by a slow general foliar chlorosis and necrosis . This leads to the death of the plant, effectively controlling the growth of weeds .
Action Environment
The action of Imazapyr is influenced by environmental factors such as pH and temperature . Below pH 5, the adsorption capacity of Imazapyr increases, limiting its movement in soil . Adsorption of Imazapyr decreases with increasing soil temperature . Therefore, the efficacy and stability of Imazapyr are influenced by these environmental factors .
Safety and Hazards
特性
IUPAC Name |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMBPJKHLGMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034665 | |
| Record name | Imazapyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to tan powder; Aqueous solution: clear pale yellow to dark green liquid; [HSDB] | |
| Record name | Imazapyr | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In acetone 3.39, dimethyl sulfoxide 47.1, hexane 0.00095, methanol 10.5, dichloromethane 8.72, toluene 0.180 (25 °C, all in g/100 mL), In water, 1.13X10+4 mg/L at 25 °C; 9.74 g/L at 15 °C | |
| Record name | IMAZAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.34 g/mL | |
| Record name | IMAZAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: <0.013 mPa at 60 °C | |
| Record name | IMAZAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
A mode or mechanism of action of imazapyr in mammals is currently unknown; however, in plants, imazapyr acts as a meristem inhibitor through inhibition of amino acid branched chain biosynthesis., Mode of action: Systemic, contact and residual herbicide, absorbed by the foliage and roots, with rapid translocation in the xylem and phloem to the meristematic regions, where it accumulates., Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ... | |
| Record name | IMAZAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, slightly viscous, pale yellow to dark green aqueous liquid, White to tan powder, Crystals from acetone + hexane | |
CAS RN |
81334-34-1 | |
| Record name | Imazapyr | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81334-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imazapyr [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081334341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazapyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-pyridine carboxylate; imazapyr (ISO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMAZAPYR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787MX0M5A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IMAZAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
171 °C, MP: 160-180 (decomposes) /Imazapyr isopropylamine salt/ | |
| Record name | IMAZAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6676 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1671677.png)
